molecular formula C19H18N4O4 B4747335 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide

2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide

Cat. No.: B4747335
M. Wt: 366.4 g/mol
InChI Key: DLWWQNCETLSUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide is a complex organic compound with a unique structure that includes a nitrophenyl group and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the phthalazinone derivative with N-propylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrophenyl group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phthalazinone moiety may also play a role in binding to specific receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide is unique due to its combination of a nitrophenyl group and a phthalazinone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-10-20-17(24)12-22-19(25)16-9-4-3-8-15(16)18(21-22)13-6-5-7-14(11-13)23(26)27/h3-9,11H,2,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWWQNCETLSUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.